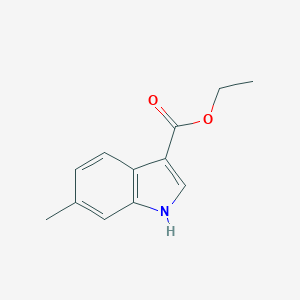
(1-Isopropyl-1H-imidazol-2-yl)methanol
Übersicht
Beschreibung
“(1-isopropyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . The IUPAC name for this compound is 1H-imidazol-2-ylmethanol .
Synthesis Analysis
The synthesis of a similar compound, “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol”, was prepared through a five-step process starting from commercially available 1-acetyladamantane . Each step proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Molecular Structure Analysis
The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis . This molecule, as well as its precursors, are potential starting materials for further elaboration into new chelating ligands .Chemical Reactions Analysis
Each step in the synthesis of “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol” proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 140.19 g/mol . The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Biomimetische Chelatliganden
Der Imidazol-Rest von (1-Isopropyl-1H-imidazol-2-yl)methanol ähnelt strukturell der Aminosäure Histidin, die in der bioanorganischen Chemie eine bedeutende Rolle spielt. Diese Ähnlichkeit ermöglicht es ihm, als Donorligand für Metallatome zu fungieren und die Funktion von Metalloproteinen wie Hämoglobin und Methanmonooxygenase zu imitieren . Das Potenzial der Verbindung, als Vorläufer für die Synthese von biomimetischen Chelatliganden zu dienen, ist besonders wertvoll für die Untersuchung von Metalloproteinfunktionen und die Entwicklung von Modellkomplexen, die die aktiven Zentren dieser Proteine replizieren .
Sterische Abschirmung in der Koordinationschemie
Die sperrige Adamantylgruppe im Derivat (4-(Adamantan-1-yl)-1-(Isopropyl)-1H-imidazol-2-yl)methanol bietet eine erhebliche sterische Abschirmung eines koordinierten Metallzentrums. Diese Eigenschaft ist entscheidend für die Erforschung von Reaktionswegen und reaktiven Zwischenprodukten in der Koordinationschemie, da sie die Reaktivität und Stabilität von Metallkomplexen beeinflussen kann .
Therapeutisches Potenzial
Imidazol-Derivate, einschließlich this compound, haben eine breite Palette biologischer Aktivitäten gezeigt. Diese Verbindungen sind bekannt für ihre antibakteriellen, antifungalen, antiviralen und entzündungshemmenden Eigenschaften, was sie wertvoll für die Entwicklung neuer Therapeutika macht . Die Vielseitigkeit von Imidazol-Derivaten im Wirkstoffdesign ergibt sich aus ihrer Fähigkeit, aufgrund ihrer amphoteren Natur mit verschiedenen biologischen Zielmolekülen zu interagieren.
Synthese von heterocyclischen Verbindungen
Der Imidazolring ist ein grundlegender Kern in vielen Naturprodukten und Arzneimitteln. This compound kann als Synthon bei der Synthese komplexer heterocyclischer Verbindungen verwendet werden und trägt zur Entdeckung und Entwicklung von Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen bei .
Bekämpfer der Antibiotikaresistenz (AMR)
Mit dem Anstieg der AMR besteht ein dringender Bedarf an neuartigen Medikamenten, die Resistenzmechanismen überwinden können. Imidazol-haltige Verbindungen wie this compound sind in dieser Hinsicht vielversprechende Kandidaten, da sie einen hohen chemotherapeutischen Wert aufweisen und möglicherweise als Heilmittel bei der Entwicklung neuartiger antimikrobieller Wirkstoffe dienen können .
Chemische Synthese und organische Reaktionen
Die Struktur der Verbindung ermöglicht verschiedene chemische Umwandlungen, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht. Sie kann verwendet werden, um Derivate durch Reaktionen wie Grignard-Reaktionen herzustellen, die für den Aufbau komplexer Moleküle für weitere chemische Studien unerlässlich sind .
Pharmakologische Forschung
Die Forschung zur pharmakologischen Blockierung von Quorum-Sensing-Signalen in Bakterien hat Imidazol-Derivate als potenzielle Inhibitoren identifiziert. Diese Verbindungen können die Kommunikationswege in Bakterien stören, was zu einer Verringerung der Virulenz und Biofilmbildung führt, was entscheidend für die Bekämpfung von bakteriellen Infektionen ist .
Wirkmechanismus
Mode of Action
The mode of action of (1-isopropyl-1H-imidazol-2-yl)methanol is currently unknown due to the lack of specific studies on this compound . Imidazole derivatives are known to interact with various biological targets, influencing their function .
Biochemical Pathways
Imidazole derivatives are often involved in a wide range of biochemical processes, but the exact pathways influenced by this specific compound require further investigation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(1-isopropyl-1H-imidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in this compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. For instance, it can interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. These interactions can modulate the enzyme’s catalytic activity, either enhancing or inhibiting the biochemical reactions they catalyze .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the activity of kinases and phosphatases, which are enzymes that play crucial roles in cell signaling. By modulating these enzymes, this compound can alter the phosphorylation state of proteins, thereby impacting gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in metalloenzymes, affecting their structure and function. Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. These binding interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biological effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, potentially disrupting normal cellular processes and leading to cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of metabolic networks, influencing the flux of metabolites through these pathways. For example, this compound may affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules. These interactions can alter the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its biological effects. The localization and accumulation of this compound are influenced by its interactions with cellular transport mechanisms and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVALOXOWYHUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434795 | |
| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135205-82-2 | |
| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the structure of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in the context of its potential applications?
A1: The abstract highlights that (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol "and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands" []. This suggests that the specific arrangement of the adamantyl, isopropyl, and imidazole groups within the molecule, along with the reactive methanol moiety, makes it a suitable starting point for creating molecules that can selectively bind metal ions. This chelating ability is crucial for various biological processes and could lead to applications in fields like medicine or catalysis.
Q2: What spectroscopic data confirms the identity of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol?
A2: The research paper confirms the successful synthesis and characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol using ¹H and ¹³C{¹H} NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





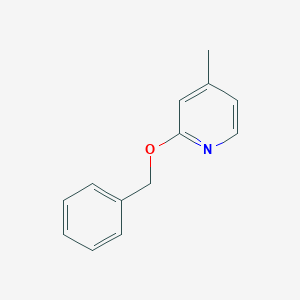
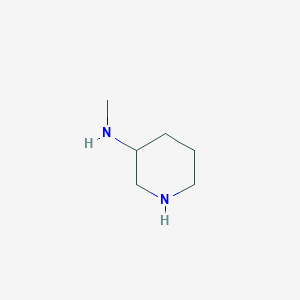
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)


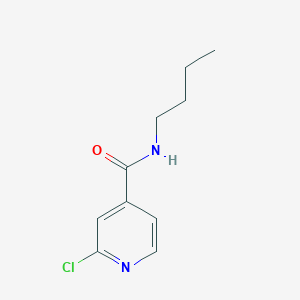
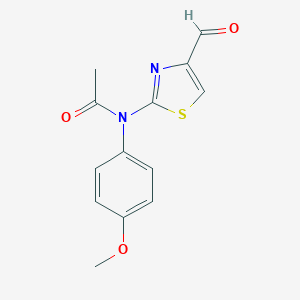
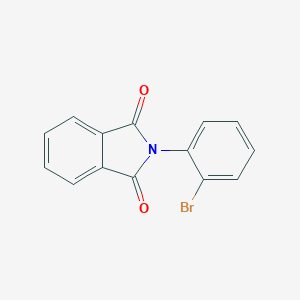
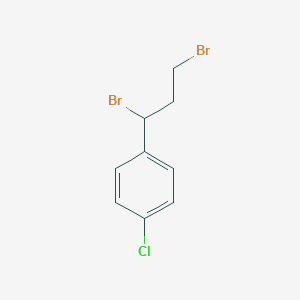
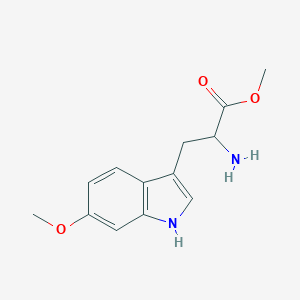
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
